molecular formula C8H13BN2O2 B1456460 1-Cyclopentyl-1H-pyrazole-4-boronic acid CAS No. 1416786-06-5

1-Cyclopentyl-1H-pyrazole-4-boronic acid

Cat. No.: B1456460
CAS No.: 1416786-06-5
M. Wt: 180.01 g/mol
InChI Key: ZDKOFAUNSVRUKJ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-pyrazole-4-boronic acid (CAS 1416786-06-5) is a boronic acid derivative with the molecular formula C8H13BN2O2 and a molecular weight of 180.01 . This compound serves as a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is pivotal for creating biaryl and heteroaryl carbon-carbon bonds in medicinal chemistry and materials science research . Its cyclopentyl substituent can significantly influence the compound's lipophilicity, metabolic stability, and overall spatial configuration, making it a valuable scaffold for constructing novel molecular entities. The related pinacol ester derivative (CAS 1233526-60-7) is a commonly handled protected form of this boronic acid, with a molecular formula of C14H23BN2O2 and a molecular weight of 262.16 . Researchers must note that this product requires strict cold-chain transportation and must be stored in a freezer under an inert atmosphere at -20°C to maintain its stability and purity . Safety information indicates that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

(1-cyclopentylpyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O2/c12-9(13)7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8,12-13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKOFAUNSVRUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416786-06-5
Record name 1-Cyclopentyl-1H-pyrazole-4-boronic acid
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Preparation Methods

Palladium-Catalyzed Borylation of 1-Cyclopentyl-4-Halopyrazole

This method is adapted from general borylation protocols for heteroaryl halides and is the most widely used approach.

Step Reagents and Conditions Details and Notes
Raw Material 1-Cyclopentyl-4-bromopyrazole or 1-cyclopentyl-4-chloropyrazole Prepared by halogenation of 1-cyclopentylpyrazole or via substitution reactions
Boron Source Bis(pinacolato)diboron (B2pin2) Stable, commonly used boron reagent
Catalyst Palladium catalyst (e.g., PdCl2(dppf), Pd(PPh3)4) Typically 1–5 mol% loading
Ligand Monophosphine ligands such as tri-tert-butylphosphine or dicyclohexylphosphine derivatives Enhances catalyst activity and selectivity
Base Potassium acetate or potassium carbonate Facilitates transmetalation step
Solvent Toluene, dioxane, or THF Depends on substrate solubility and reaction optimization
Temperature 80–110 °C Optimized for yield and reaction rate
Reaction Time 8–12 hours Monitored by GC or HPLC

Mechanism: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.

Outcome: The product is typically isolated as the pinacol boronate ester, which can be hydrolyzed to the boronic acid if desired.

Organolithium-Mediated Borylation (Less Preferred)

An alternative method involves lithiation of 1-cyclopentyl-4-halopyrazole at very low temperatures (-78 to -90 °C) using n-butyllithium, followed by quenching with trimethyl borate or pinacol borate esters.

Step Reagents and Conditions Notes
Lithiation n-Butyllithium, -78 to -90 °C Requires strict temperature control
Boron Electrophile Trimethyl borate or isopropoxy boronic acid pinacol ester Reacts with the aryllithium intermediate
Work-up Aqueous ammonium chloride or acid quench Hydrolyzes boronate intermediate to boronic acid
Limitations Low temperature, sensitive to moisture, scale-up challenges Less favored industrially

Cyclization and Subsequent Borylation (For Pyrazole Core Formation)

Some methods start from malonaldehyde derivatives and hydrazine reagents to build the pyrazole ring, followed by borylation steps. This approach is more complex and typically used for substituted pyrazoles with diverse functional groups.

Representative Research Findings

Reference Method Summary Yield (%) Purity (%) Notes
CN103044469A (2012) Pd-catalyzed borylation of cyclopentene derivatives with bis(pinacolato)diboron 85.6 97.4 Avoids n-BuLi, mild conditions, scalable
CN104478917A (2014) One-pot borylation of 1-substituted-4-bromopyrazoles using hexyllithium and boric acid esters ~80 98 Requires low temp (-70 to -80 °C), multi-step
CN114380853A (2022) Pd-catalyzed borylation of pyrazole intermediates using diamyl diboron and Pd(PPh3)Cl2 Not specified High Reaction at 50-90 °C, efficient work-up

These patents illustrate the evolution from low-temperature organolithium methods to more practical palladium-catalyzed borylation using diboron reagents, which are preferred for industrial synthesis due to better scalability and safety.

Comparative Analysis of Preparation Methods

Feature Pd-Catalyzed Borylation Organolithium Borylation Cyclization + Borylation
Temperature Moderate (80–110 °C) Very low (-78 to -90 °C) Variable
Catalyst Palladium complexes None (organolithium reagent) Pd catalyst in borylation step
Reagents Bis(pinacolato)diboron n-Butyllithium + borate esters Hydrazine + malonaldehyde + diboron
Yield High (80–90%) Moderate (~80%) Variable
Scalability High Limited due to low temp Moderate
Safety Good Lower (pyrophoric reagents) Moderate
Purity High (>95%) High High

Practical Notes on Preparation

  • Catalyst Choice: PdCl2 with phosphine ligands (e.g., dppf, PPh3) is common; ligand choice influences yield and selectivity.
  • Base Selection: Potassium acetate is preferred for mildness and effectiveness.
  • Solvent: Toluene or dioxane provides good solubility and reaction rates.
  • Temperature Control: Maintaining 80–110 °C ensures optimal catalyst turnover without decomposition.
  • Work-up: Filtration through diatomaceous earth, aqueous washes, drying over MgSO4, and vacuum distillation or crystallization yield pure product.
  • Product Form: The boronic acid is often isolated as the pinacol ester for stability, then hydrolyzed if needed.

Summary Table of a Representative Pd-Catalyzed Procedure for 1-Cyclopentyl-1H-pyrazole-4-boronic acid

Parameter Description
Starting Material 1-Cyclopentyl-4-bromopyrazole (1.0 equiv)
Boron Source Bis(pinacolato)diboron (1.2 equiv)
Catalyst PdCl2(dppf) (2 mol%)
Base Potassium acetate (3 equiv)
Solvent Toluene
Temperature 100 °C
Time 10–12 hours
Yield 85–90%
Purity >97% by GC/HPLC

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-1H-pyrazole-4-boronic acid primarily undergoes:

Common Reagents and Conditions:

    Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-1H-pyrazole-4-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

1-(2-Chlorophenyl)-1H-pyrazole-4-boronic Acid

  • Molecular Formula : C₉H₈BClN₂O₂ (MW: 222.44 g/mol) .
  • Key Differences: The 2-chlorophenyl substituent introduces electronic effects (electron-withdrawing Cl) and planar aromatic steric hindrance, contrasting with the non-aromatic cyclopentyl group. This compound exhibits higher molecular weight and reduced solubility in non-polar solvents compared to the cyclopentyl analog .
  • Applications : Used in synthesizing kinase inhibitors due to enhanced π-π stacking capabilities with aromatic pharmacophores .

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic Acid

  • Molecular Formula : C₉H₁₂BF₃N₂O₂ (MW: 248.01 g/mol) .
  • Key Differences : The trifluoromethyl group at the 3-position increases electronegativity and metabolic stability, making this derivative valuable in medicinal chemistry. The steric bulk of CF₃ may slow Suzuki coupling kinetics compared to unsubstituted analogs .

Boronic Acid vs. Carboxylic Acid Derivatives

1-Cyclopentyl-1H-pyrazole-4-carboxylic Acid

  • Molecular Formula : C₉H₁₂N₂O₂ (MW: 180.21 g/mol) .
  • Key Differences : Replacing boronic acid with carboxylic acid shifts reactivity toward amide bond formation or decarboxylation pathways. This derivative is less reactive in cross-couplings but serves as a precursor for bioactive molecules like NSAID analogs .

5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic Acid

  • Molecular Formula : C₁₀H₁₄N₂O₃ (MW: 210.23 g/mol) .
  • Key Differences : The tetrahydropyran group enhances water solubility, while the methyl group at the 5-position reduces steric hindrance. Such analogs are prioritized in drug formulations requiring improved bioavailability .

Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends Reactivity in Suzuki Coupling
1-Cyclopentyl-1H-pyrazole-4-boronic acid 180.02 Cyclopentyl, B(OH)₂ Moderate in polar aprotic solvents High (steric shielding reduces side reactions)
1-(2-Chlorophenyl)-1H-pyrazole-4-boronic acid 222.44 2-Chlorophenyl, B(OH)₂ Low in non-polar solvents Moderate (Cl withdraws electrons, slows coupling)
1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid 248.01 CF₃, Cyclopentyl, B(OH)₂ Low due to CF₃ hydrophobicity Low (CF₃ increases steric/electronic hindrance)

Biological Activity

1-Cyclopentyl-1H-pyrazole-4-boronic acid is a boronic acid derivative of pyrazole, which has garnered attention for its potential biological activities. This compound is part of a larger class of pyrazoles known for their diverse pharmacological properties, including anti-inflammatory, anti-microbial, and anti-cancer effects. This article will explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12BN3O2\text{C}_9\text{H}_{12}\text{B}\text{N}_3\text{O}_2

This structure includes a boronic acid functional group, which is crucial for its reactivity and interaction with biological targets.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives often exhibit significant anti-inflammatory properties. For instance, studies involving similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, compounds derived from pyrazole exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone76%86%
This compoundTBDTBD

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Similar pyrazoles have been shown to inhibit key enzymes involved in inflammatory pathways and microbial resistance.
  • Cytokine Modulation : By affecting the expression levels of cytokines, these compounds can alter immune responses.
  • Cell Signaling Pathways : Interaction with specific receptors or transcription factors can lead to changes in gene expression relevant to inflammation and infection.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:

  • Study on Anti-inflammatory Effects : A series of pyrazoles were synthesized and tested for their ability to inhibit COX enzymes, showing significant anti-inflammatory activity comparable to established drugs .
  • Anti-microbial Assessment : Research on substituted pyrazoles indicated potent activity against resistant strains of bacteria, suggesting that modifications in the pyrazole structure can enhance efficacy .

Future Directions and Conclusion

While the specific biological activities of this compound require further investigation, existing literature on related compounds suggests a promising potential for therapeutic applications in inflammation and infectious diseases. Future research should focus on:

  • Detailed pharmacological studies to quantify its anti-inflammatory and anti-microbial activities.
  • Exploration of its mechanism of action at the molecular level.
  • Clinical trials to assess safety and efficacy in human subjects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclopentyl-1H-pyrazole-4-boronic acid, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging its boronic acid moiety to cross-couple with aryl halides. Key steps include:

  • Cyclopentyl group introduction : Cyclopentylamine or cyclopentyl halides react with pyrazole intermediates under Buchwald-Hartwig amination or nucleophilic substitution conditions .
  • Boronation : Pyrazole derivatives undergo palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) or pinacolborane .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization (e.g., in ethanol/water) ensures >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is structural characterization of this compound performed?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure to confirm cyclopentyl-pyrazole conformation and boronic acid geometry. Use Mo-Kα radiation (λ = 0.71073 Å) for data collection .
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR (DMSO-d6 or CDCl3) identifies proton environments (e.g., cyclopentyl CH2 at δ 1.5–2.0 ppm, pyrazole ring protons at δ 7.0–8.5 ppm). ¹¹B NMR confirms boronic acid presence (δ 25–35 ppm) .
  • FTIR : B-O stretching (1340–1390 cm⁻¹) and pyrazole C=N (1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound?

  • Methodology :

  • Catalyst screening : Test Pd(PPh3)4, PdCl2(dppf), or SPhos-Pd-G3 for efficiency. Use kinetic studies (GC-MS/HPLC monitoring) to compare turnover rates .
  • Solvent/base systems : Evaluate polar aprotic solvents (DMF, THF) with K2CO3 or Cs2CO3. Adjust ratios to minimize boronic acid protodeboronation .
  • Temperature control : Lower temperatures (60–80°C) reduce side reactions while maintaining coupling efficiency .

Q. How to resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps, dipole moments, and Fukui indices. Compare with experimental UV-Vis (λmax 250–300 nm) and cyclic voltammetry (oxidation potentials) .
  • Error analysis : Assess solvent effects (PCM models) and basis set limitations. Reconcile discrepancies by adjusting torsional angles (e.g., cyclopentyl ring puckering) in computational models .

Q. What strategies ensure stability of this compound under varying storage conditions?

  • Methodology :

  • Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Boronic acids degrade via dimerization; mitigate with desiccants (silica gel) and inert atmospheres (N2) .
  • Lyophilization : Freeze-dry aqueous solutions to prevent hydrolysis. Confirm stability via ¹H NMR post-reconstitution .

Q. How to design experiments probing the compound’s reactivity in multi-step catalytic cycles?

  • Methodology :

  • Mechanistic probes : Use deuterated analogs (e.g., D2O exchange) to track proton transfer steps.
  • In situ spectroscopy : Raman or IR spectroscopy monitors boronate ester formation during coupling .
  • Competition experiments : Compare reactivity with substituted aryl halides (e.g., electron-deficient vs. electron-rich) to establish electronic effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentyl-1H-pyrazole-4-boronic acid
Reactant of Route 2
1-Cyclopentyl-1H-pyrazole-4-boronic acid

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